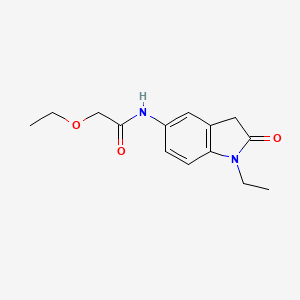

2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)acetamide” is a compound that is part of the 2-oxoindoline-based acetohydrazides . These compounds have been designed and synthesized as part of the search for novel small molecules activating procaspase-3 . They have shown notable cytotoxicity toward human cancer cell lines .

Synthesis Analysis

The synthesis of these compounds involves the design of two series of novel (E)‐N’‐arylidene‐2‐(2‐oxoindolin‐1‐yl)acetohydrazides and (Z)-2‐(5‐substituted‐ 2‐oxoindolin‐1‐yl)‐N’‐(2‐oxoindolin‐3‐ylidene)acetohydrazides . The identification of the structures of these compounds was performed using the analysis of IR, MS, 1H NMR and 13C NMR .Molecular Structure Analysis

The molecular structure of these compounds was analyzed using IR, MS, 1H NMR and 13C NMR . The most important peak was the singlet at around 4.4–5.3 ppm of 1H NMR spectra which is attributable for two protons occurred of the methylene protons of N-alkylated compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the design and synthesis of two series of novel acetohydrazides . Further details about the specific reactions are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

- Antimicrobial Agents: A study on the synthesis of novel acetamide derivatives, including those similar to "2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)acetamide," found some compounds exhibited promising antibacterial and antifungal activities against pathogenic microorganisms (Debnath & Ganguly, 2015).

Structural Studies and Chemical Properties

- Amide Derivatives and Anion Coordination: Research on different spatial orientations of amide derivatives, including those structurally related to "this compound," highlighted their impact on anion coordination, contributing to the understanding of molecular interactions and structural chemistry (Kalita & Baruah, 2010).

Novel Compound Synthesis with Potential Bioactivities

- Isatin Derivatives with Antimicrobial Activities: Research on the design and synthesis of Isatin derivatives, which are structurally related to "this compound," revealed that these compounds showed improved physical properties and significant changes in bioactivities, especially antimicrobial activity against Staphylococcus aureus (Qin et al., 2011).

Wirkmechanismus

Target of Action

The primary targets of 2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)acetamide It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

The specific mode of action of This compound Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.

Biochemical Pathways

The exact biochemical pathways affected by This compound Indole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

The molecular and cellular effects of This compound It is known that indole derivatives can exhibit cytotoxicity towards various human cancer cell lines . This suggests that the compound may have potential antitumor effects.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-ethoxy-N-(1-ethyl-2-oxo-3H-indol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-3-16-12-6-5-11(7-10(12)8-14(16)18)15-13(17)9-19-4-2/h5-7H,3-4,8-9H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSVGLCBXDKJHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)COCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2581274.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea](/img/structure/B2581280.png)

![2-[2-(4-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2581282.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2581297.png)